REACTION_CXSMILES
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[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:17][Si](C)(C)C>CS(C)=O>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][Cl:17])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC=C(CO)C=C1
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Name
|
|
Quantity
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80 mL
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Type
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reactant
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Smiles
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Cl[Si](C)(C)C
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Name
|
|
Quantity
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1.09 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A reaction
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Name
|
|
Type
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product
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Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |